
Tritylolmesartan medoxomil
概要
説明
Tritylolmesartan medoxomil is a key intermediate in the synthesis of olmesartan medoxomil, a prodrug used in the treatment of hypertension. This compound is part of the angiotensin II receptor blocker family, which works by inhibiting the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tritylolmesartan medoxomil involves several stepsThe trityl group is attached to the N-2 nitrogen atom of the tetrazole ring, which is a crucial step in the synthesis . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. One method involves the use of inorganic salt solution cooling crystallization, which avoids the use of large amounts of organic solvents and is cost-effective .
化学反応の分析
Hydrolysis of Trityl Olmesartan Ethyl Ester
Tritylolmesartan medoxomil is synthesized via hydrolysis of its ethyl ester precursor.
Reagents/Conditions :
-
Base : Lithium hydroxide (1–3 equivalents)
-
Solvent : N,N-dimethylacetamide or acetone/water mixtures
-
Temperature : 40–60°C
-
Time : 24–72 hours
Reaction Outcome :
The ester group is hydrolyzed to form trityl olmesartan salt, a key intermediate. This step achieves >95% conversion efficiency .
Table 1: Hydrolysis Optimization
Parameter | Range | Optimal Value |
---|---|---|
Base Equivalents | 1–5 | 3 |
Temperature (°C) | 20–70 | 50 |
Reaction Time (h) | 24–72 | 48 |
Esterification with 4-Chloromethyl-5-Methyl-1,3-Dioxolene-2-One
The trityl olmesartan salt undergoes esterification to form the medoxomil prodrug.
Reagents/Conditions :
-
Reagent : 4-Chloromethyl-5-methyl-1,3-dioxolene-2-one (1.2–2 equivalents)
-
Base : Potassium carbonate or lithium hydroxide (0.5–1.5 equivalents)
-
Solvent : Methyl ethyl ketone or N,N-dimethylacetamide
-
Temperature : 40–60°C
-
Time : 3–8 hours
Reaction Outcome :
The medoxomil moiety is introduced, yielding this compound with 72–94% purity .
Table 2: Esterification Conditions and Yields
Parameter | Example 1 | Example 3 |
---|---|---|
Base | Lithium hydroxide | Potassium carbonate |
Equivalents | 1.5 | 1.0 |
Temperature (°C) | 50 | 50 |
Time (h) | 6 | 7.5 |
Yield (%) | 72 | 94 |
Deprotection of the Trityl Group
The trityl group is removed under acidic conditions to yield olmesartan medoxomil.
Reagents/Conditions :
-
Acid : Hydrobromic acid (48% w/w)
-
Solvent : Acetone/water (3:1 ratio)
-
Temperature : 0–25°C
-
Time : 2–3 hours
Reaction Outcome :
Triphenylmethanol precipitates, leaving olmesartan medoxomil hydrobromide with >99.8% HPLC purity .
Stability and Degradation Reactions
This compound is prone to hydrolysis under extreme pH or prolonged storage:
-
Acidic Hydrolysis : Breaks the ester bond, regenerating olmesartan.
-
Oxidative Degradation : The trityl group oxidizes to trityl alcohol derivatives in the presence of peroxides.
Table 3: Degradation Pathways
Pathway | Conditions | Major Product |
---|---|---|
Acidic Hydrolysis | HCl (1M), 60°C | Olmesartan |
Alkaline Hydrolysis | NaOH (1M), 60°C | Olmesartan |
Oxidation | H₂O₂, 40°C | Trityl alcohol |
Key Findings
-
One-Pot Synthesis Efficiency : The integration of hydrolysis and esterification steps in a single solvent system reduces intermediate isolation, improving yield (72–94%) .
-
Purification Criticality : Recrystallization from acetone/water mixtures enhances final purity to >99.8% .
-
Stability Limitations : The compound degrades rapidly under strongly acidic/alkaline conditions, necessitating pH-controlled storage.
These reactions underscore the compound’s synthetic versatility while highlighting stability challenges critical for pharmaceutical formulation.
科学的研究の応用
Antihypertensive Properties
Tritylolmesartan medoxomil functions as a prodrug, which is converted into the active form olmesartan upon administration. This conversion enhances its bioavailability and therapeutic efficacy in managing hypertension. Studies have shown that olmesartan effectively lowers blood pressure by blocking the action of angiotensin II, a hormone that constricts blood vessels .
Drug-Induced Enteropathy
While generally well-tolerated, olmesartan has been associated with a rare side effect known as olmesartan-induced enteropathy. This condition can lead to chronic diarrhea and significant weight loss. Understanding the mechanisms behind this adverse effect is crucial for improving patient outcomes and guiding clinical practices . Case studies highlight the variability in presentation and histological findings, indicating a need for further research into the specific pathways involved .
Synthesis and Industrial Applications
Due to its favorable properties, TOM can be utilized in various pharmaceutical formulations aimed at enhancing drug delivery systems. Its ability to improve solubility and stability makes it an attractive candidate for developing new antihypertensive therapies.
Case Studies and Research Findings
Several case studies have documented the efficacy and challenges associated with the use of olmesartan medoxomil, which can be extrapolated to understand this compound's potential applications:
- Case Study on Olmesartan-Induced Enteropathy : A patient developed enteropathy after prolonged use of olmesartan, highlighting the need for careful monitoring of gastrointestinal symptoms in patients receiving this medication .
- Synthesis Optimization : Research has demonstrated improved synthesis methods that yield higher purity products suitable for clinical use, emphasizing the importance of efficient production techniques in pharmaceutical development .
作用機序
Tritylolmesartan medoxomil itself does not have a direct mechanism of action but serves as a precursor to olmesartan medoxomil. Olmesartan medoxomil works by blocking the angiotensin II receptor 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased sodium excretion, ultimately lowering blood pressure .
類似化合物との比較
Olmesartan Medoxomil: The active pharmaceutical ingredient derived from tritylolmesartan medoxomil.
Telmisartan, Candesartan, Losartan, Valsartan, Irbesartan: Other angiotensin II receptor blockers with similar mechanisms of action.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of olmesartan medoxomil. Its structural characteristics, particularly the attachment of the trityl group to the N-2 nitrogen atom of the tetrazole ring, distinguish it from other intermediates in the synthesis of sartans .
生物活性
Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. The biological activity of this compound is closely linked to its mechanism of action, pharmacokinetics, and potential side effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). By inhibiting this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is crucial for managing hypertension and related cardiovascular conditions.
Synthesis and Structural Analysis
The synthesis of this compound involves several key steps:
- Preparation of Intermediates : The compound is synthesized through a one-pot process that includes hydrolysis and alkylation reactions. The structural confirmation is achieved using spectroscopic methods such as NMR and IR spectroscopy, which help in identifying the regioisomers present in the compound .
- Regioisomeric Forms : Research indicates that this compound predominantly exists as N-2-trityl regioisomers, which has implications for its biological activity and pharmacological properties .
Pharmacokinetics
This compound is a prodrug that undergoes hydrolysis in the gastrointestinal tract to yield olmesartan. The bioavailability and pharmacokinetic profile are influenced by factors such as solubility and absorption rates. Studies have shown that the solubility of trityl derivatives can significantly affect their efficacy .
Clinical Efficacy
Case Studies : Clinical studies have demonstrated the efficacy of olmesartan medoxomil in reducing systolic blood pressure (SBP). For instance, in the TRINITY study, patients treated with a combination of olmesartan medoxomil, amlodipine, and hydrochlorothiazide exhibited significant reductions in SBP compared to those on dual therapies .
Table 1: Efficacy Results from TRINITY Study
Treatment Group | Reduction in SBP (%) | % Achieving BP Target <140 mmHg |
---|---|---|
Triple Combination | 37.1 | 73.6 |
Dual Combination (average) | 27.5 - 30.0 | 41.1 - 58.8 |
Adverse Effects
Despite its benefits, this compound has been associated with adverse effects, particularly gastrointestinal complications such as sprue-like enteropathy. This condition manifests as chronic diarrhea and significant weight loss, often requiring discontinuation of the drug for symptom resolution .
Table 2: Case Reports on Olmesartan-Induced Enteropathy
Study Reference | Number of Cases | Symptoms Observed | Outcome After Discontinuation |
---|---|---|---|
Mayo Clinic Case Series | 22 | Diarrhea, Weight Loss | Clinical Improvement |
FAERS Report | 23 | Villous Atrophy | Symptomatic Resolution |
特性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPLMOXIPGJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162785 | |
Record name | Tritylolmesartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144690-92-6 | |
Record name | Tritylolmesartan medoxomil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144690-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tritylolmesartan medoxomil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144690926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tritylolmesartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITYLOLMESARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8591TIT360 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Trityl Olmesartan Medoxomil?
A1: Trityl olmesartan medoxomil itself does not have direct therapeutic applications. It serves as a key intermediate in the synthesis of olmesartan medoxomil. [, , , , , , , , , ] Various research papers detail different synthetic routes and optimization strategies for producing trityl olmesartan medoxomil, ultimately aiming for higher yield and purity of the final drug product. [, , , , , , , , , ]
Q2: What is the significance of the trityl group in trityl olmesartan medoxomil?
A2: The trityl group acts as a protecting group during the multistep synthesis of olmesartan medoxomil. [, , , , , , , , , ] Its presence prevents unwanted side reactions at the nitrogen atom of the tetrazole ring. This group is later removed (deprotected) under controlled conditions to yield the final active pharmaceutical ingredient (API), olmesartan medoxomil. [, , , , , , , , , ]
Q3: A previous study mentioned the existence of regioisomers for trityl olmesartan medoxomil. Can you elaborate on this?
A3: Research has revealed that the trityl group in trityl olmesartan medoxomil specifically attaches to the N-2 nitrogen atom of the tetrazole ring, not the N-1 nitrogen as previously thought. [] This finding necessitates a revision of the reported structural formula and systematic chemical names for this compound and other related sartan intermediates. []
Q4: What analytical techniques are commonly employed to characterize and quantify trityl olmesartan medoxomil?
A4: Researchers utilize a combination of techniques to study trityl olmesartan medoxomil. This includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure and confirm the regioisomerism of the compound. []
- High-Resolution Mass Spectrometry (HRMS): To determine the molecular weight and identify any impurities. []
- X-Ray Diffraction (XRD): Used to determine the crystal structure of trityl olmesartan medoxomil, particularly in its solvate form. [, ]
A5: Researchers have successfully synthesized solvate crystals of trityl olmesartan medoxomil, specifically with acetone as the solvent. [, ] These solvate crystals exhibit different physicochemical properties compared to the non-solvated form. This is particularly relevant for optimizing the purification and isolation processes during the synthesis of olmesartan medoxomil. [, ]
Q5: What are the challenges associated with the deprotection of trityl olmesartan medoxomil?
A6: Removing the trityl group to obtain olmesartan medoxomil requires careful optimization. [, , , , ] Researchers have explored different deprotection methods, focusing on:
- Choice of Acid: Dilute hydrochloric acid is commonly used, but the concentration needs to be controlled to avoid the formation of impurities. [, ]
- Solvent System: A two-phase system, often employing ethyl acetate and an aqueous phase, is preferred for efficient separation of the deprotected product. [, , , ]
- Workup Procedure: Specific steps like washing with toluene, adjusting pH, and crystallization are crucial for achieving high purity. [, , , ]
Q6: Are there any efforts to improve the synthesis of trityl olmesartan medoxomil?
A7: Yes, researchers are actively developing new synthetic approaches to make the production of trityl olmesartan medoxomil more efficient and cost-effective. One notable approach is the development of one-pot, three-component assembly methods. [] This strategy aims to simplify the synthetic route, reduce the number of steps, and ultimately improve the overall yield of trityl olmesartan medoxomil. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。